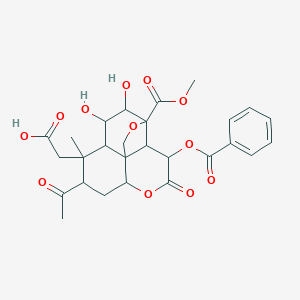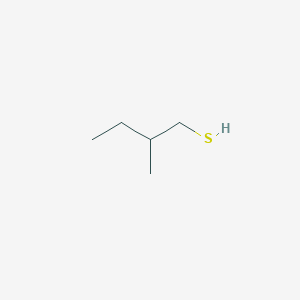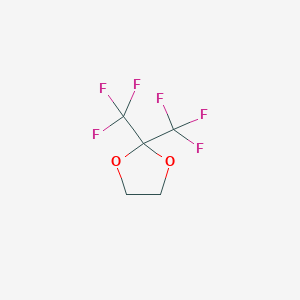
2,2-双(三氟甲基)-1,3-二氧戊环
概述
描述
2,2-Bis(trifluoromethyl)-1,3-dioxolane is an organofluorine compound characterized by the presence of two trifluoromethyl groups attached to a 1,3-dioxolane ring. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications. The incorporation of trifluoromethyl groups imparts significant stability and reactivity, making it a subject of interest in organic synthesis and material science.
科学研究应用
2,2-Bis(trifluoromethyl)-1,3-dioxolane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is utilized in the development of fluorinated pharmaceuticals and agrochemicals due to its stability and bioactivity.
Medicine: Research into its potential as a drug candidate for various diseases is ongoing, particularly in the field of oncology.
Industry: It is employed in the production of high-performance materials, including polymers and coatings, due to its excellent thermal and chemical resistance
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Bis(trifluoromethyl)-1,3-dioxolane typically involves the reaction of hexafluoroacetone with ethylene glycol under acidic conditions. The reaction proceeds through the formation of an intermediate hemiacetal, which subsequently cyclizes to form the dioxolane ring. The reaction is generally carried out at low temperatures to ensure high yield and purity of the product .
Industrial Production Methods: On an industrial scale, the production of 2,2-Bis(trifluoromethyl)-1,3-dioxolane involves continuous flow processes to maintain optimal reaction conditions and ensure consistent product quality. The use of flow microreactors allows for precise control over temperature and reaction time, minimizing side reactions and maximizing yield .
化学反应分析
Types of Reactions: 2,2-Bis(trifluoromethyl)-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions typically yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the dioxolane ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as sodium hydride and alkyl halides are used for nucleophilic substitution reactions.
Major Products: The major products formed from these reactions include various substituted dioxolanes, alcohols, and carbonyl compounds, depending on the specific reaction conditions and reagents used .
作用机制
The mechanism of action of 2,2-Bis(trifluoromethyl)-1,3-dioxolane involves its interaction with various molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This property is particularly valuable in drug design, where the compound can modulate the activity of enzymes and receptors involved in disease pathways .
相似化合物的比较
- 2,2-Bis(trifluoromethyl)-2,3-dihydro-1H-1,5-benzodiazepines
- Poly(4,5-difluoro-2,2-bis(trifluoromethyl)-1,3-dioxole-co-tetrafluoroethylene)
Comparison: Compared to similar compounds, 2,2-Bis(trifluoromethyl)-1,3-dioxolane is unique due to its specific ring structure and the positioning of the trifluoromethyl groups. This configuration imparts distinct chemical and physical properties, such as higher thermal stability and reactivity, making it more suitable for certain applications in material science and pharmaceuticals .
属性
IUPAC Name |
2,2-bis(trifluoromethyl)-1,3-dioxolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F6O2/c6-4(7,8)3(5(9,10)11)12-1-2-13-3/h1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQNNUQKDERZMPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)(C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2073275 | |
| Record name | 2,2-Bis(trifluoromethyl)-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2073275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1765-26-0 | |
| Record name | 2,2-Bis(trifluoromethyl)-1,3-dioxolane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1765-26-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Dioxolane, 2,2-bis(trifluoromethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001765260 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2-Bis(trifluoromethyl)-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2073275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1765-26-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is a notable reaction pathway for synthesizing 2,2-bis(trifluoromethyl)-1,3-dioxolane?
A: A multi-step synthesis of 2,2-bis(trifluoromethyl)-1,3-dioxolane is described in the literature []. This method involves the reaction of methyl 2-bromo-3-hydroxypropionate with hexafluoroacetone sesquihydrate in the presence of potassium carbonate. This reaction forms methyl 2,2-bis(trifluoromethyl)-1,3-dioxolane-4-carboxylate, which undergoes a series of transformations including hydrolysis, chlorination, fluorination, and finally, reaction with sodium carbonate to yield the target compound. This method boasts an increased yield compared to previous methods [].
Q2: Are there any unexpected reactions observed with compounds structurally related to 2,2-bis(trifluoromethyl)-1,3-dioxolane?
A: Yes, research indicates that 2,2-bis(trifluoromethyl)-1,3-oxazolidin-5-ones, which are structurally similar to 2,2-bis(trifluoromethyl)-1,3-dioxolane, exhibit interesting reactivity with hexafluoroacetone []. Depending on the substituents on the oxazolidinone ring, the reaction in dimethyl sulfoxide can yield trifluoromethyl-substituted 1,3-oxazolidine-4-carboxylate, 3-amino-5,5-bis(trifluoromethyl)-2(5H)-furanone, or 4-amino-2,2-bis(trifluoromethyl)-1,3-dioxolanes. These diverse products highlight the significant influence of substituents on the reaction pathway and product formation [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[4-(Phenylthio)phenyl]ethan-1-one](/img/structure/B156413.png)

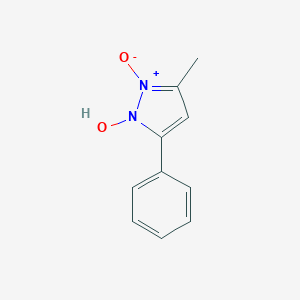


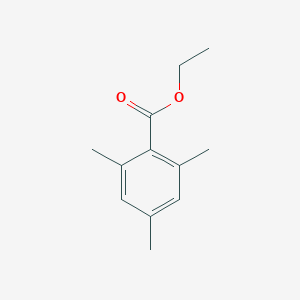
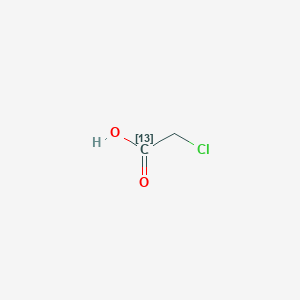
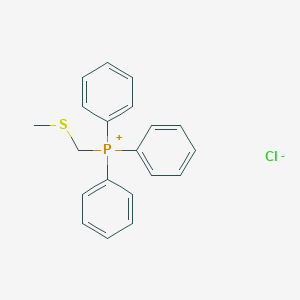
![[(2S,3S)-3-(2-methylpropyl)oxiran-2-yl]methanol](/img/structure/B156428.png)
